molecular formula C11H12F2O3 B1412937 Ethyl 3,6-difluoro-2-methoxyphenylacetate CAS No. 1806276-93-6

Ethyl 3,6-difluoro-2-methoxyphenylacetate

Cat. No.: B1412937
CAS No.: 1806276-93-6
M. Wt: 230.21 g/mol
InChI Key: XDWXIZSMZATSON-UHFFFAOYSA-N
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Description

Ethyl 3,6-difluoro-2-methoxyphenylacetate is a specialty fluorinated building block designed for advanced research and development, particularly in pharmaceutical and agrochemical discovery. Compounds featuring the difluorophenylacetate structure are prized in medicinal chemistry for their ability to fine-tune the physicochemical properties of lead molecules, often enhancing metabolic stability, membrane permeability, and bioavailability . The incorporation of fluorine atoms and the difluoromethylene (CF2) group is a established strategy in drug design, as this moiety can act as a bioisostere for carbonyl groups or ether oxygen atoms, leading to novel active compounds . This ester serves as a key synthetic intermediate for the construction of more complex molecules. The ethoxycarbonyl group can be readily manipulated through standard chemical transformations, such as hydrolysis to the corresponding acid or amidation reactions, providing versatile access to a wide range of derivatives . Research into analogous difluoroacetate esters has demonstrated their utility in visible-light-induced decarboxylative coupling reactions for the synthesis of difluoroarylmethylated heterocycles, which are valuable scaffolds in the development of bioactive molecules . Furthermore, structurally related coumarin-difluoroacetate hybrids have shown promising inhibitory effects on the malignant biological behaviors of cancer cells in scientific studies, highlighting the potential of this chemical class in oncological research . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(3,6-difluoro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-8(12)4-5-9(13)11(7)15-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWXIZSMZATSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,6-difluoro-2-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,6-difluoro-2-methoxyphenylacetate, a compound of interest in medicinal chemistry and drug discovery. Due to the specific substitution pattern, publicly available experimental data for this exact molecule is limited. Therefore, this guide integrates calculated physicochemical properties, predicted spectroscopic data based on analogous structures, and established principles of organic chemistry and medicinal chemistry to provide a robust scientific resource.

Molecular Identity and Physicochemical Properties

This compound is an aromatic ester. Its structure features a phenyl ring substituted with two fluorine atoms and one methoxy group, with an ethyl acetate moiety attached. The precise placement of the fluorine and methoxy groups is critical to its chemical behavior and potential biological activity.

The molecular formula is determined by summing the constituent atoms:

  • Phenyl Ring: C₆H₂ (four positions are substituted)

  • Two Fluorine Atoms: F₂

  • One Methoxy Group: -OCH₃

  • Ethyl Acetate Group: -CH₂COOCH₂CH₃

This summation yields the molecular formula C₁₁H₁₂F₂O₃ .

The molecular weight is calculated from the atomic weights of the constituent elements:

  • Carbon (11 x 12.011) = 132.121

  • Hydrogen (12 x 1.008) = 12.096

  • Fluorine (2 x 18.998) = 37.996

  • Oxygen (3 x 15.999) = 47.997

The resulting molecular weight is 230.21 g/mol .

It is noteworthy that this molecular formula and weight are identical to its isomer, Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate. However, the positioning of the fluorine atoms—on the aromatic ring versus on the alpha-carbon of the ester—confers distinct electronic properties and metabolic stabilities, a crucial consideration in drug design.

Table 1: Calculated Physicochemical Properties

PropertyValueNotes
Molecular Formula C₁₁H₁₂F₂O₃Derived from structural analysis.
Molecular Weight 230.21 g/mol Calculated from the molecular formula.
IUPAC Name ethyl 2-(3,6-difluoro-2-methoxyphenyl)acetate
CAS Number Not availableNo CAS registry number found for this specific isomer.
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidBased on similar phenylacetate esters.

The Strategic Role of Fluorine Substitution in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] The two fluorine atoms on the phenyl ring of this compound are expected to significantly influence its profile.

  • Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] Fluorine atoms are strong electron-withdrawing groups that can shield the ring from hydroxylation, thereby increasing the molecule's metabolic stability and in vivo half-life.[2][4]

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution (pKa) of nearby functional groups, potentially leading to more favorable interactions with target proteins.[5] It can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity and selectivity.[1][4]

  • Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity.[2][4] This can improve its ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor for central nervous system (CNS) active agents.[6]

Potential Synthetic Pathways

While a specific, validated synthesis for this compound is not documented in the provided search results, a plausible route can be designed based on standard organic chemistry reactions, starting from a commercially available precursor like 1,4-difluorobenzene.

Experimental Protocol: Proposed Synthesis

  • Nitration: React 1,4-difluorobenzene with nitric acid and sulfuric acid to introduce a nitro group, yielding 1,4-difluoro-2-nitrobenzene.

  • Methoxylation: Perform a nucleophilic aromatic substitution with sodium methoxide to replace one of the fluorine atoms with a methoxy group. The nitro group directs the substitution to the ortho position, yielding 3,6-difluoro-2-nitroanisole.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to produce 3,6-difluoro-2-methoxyaniline.

  • Sandmeyer Reaction: Convert the aniline to a diazonium salt with sodium nitrite and HCl, followed by reaction with copper(I) cyanide to install a nitrile group, yielding 3,6-difluoro-2-methoxybenzonitrile.

  • Hydrolysis: Hydrolyze the nitrile to a carboxylic acid (3,6-difluoro-2-methoxyphenylacetic acid) under acidic or basic conditions.

  • Fischer Esterification: React the resulting carboxylic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the final product, this compound.

Synthetic Pathway A 1,4-Difluorobenzene B 1,4-Difluoro-2-nitrobenzene A->B Nitration C 3,6-Difluoro-2-nitroanisole B->C Methoxylation D 3,6-Difluoro-2-methoxyaniline C->D Reduction E 3,6-Difluoro-2-methoxybenzonitrile D->E Sandmeyer Rxn F 3,6-Difluoro-2-methoxyphenylacetic acid E->F Hydrolysis G This compound F->G Esterification

Caption: Proposed synthetic workflow for this compound.

Proposed Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The expected spectral data are predicted based on the known spectra of similar molecules like ethyl phenylacetate.[7][8]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-). - Methylene Group: A singlet around 3.7 ppm (2H, Ar-CH₂-). - Methoxy Group: A singlet around 3.9 ppm (3H, -OCH₃). - Aromatic Protons: Complex multiplets in the aromatic region (6.8-7.2 ppm, 2H), showing coupling to fluorine.
¹³C NMR - Ethyl Group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-). - Methylene Carbon: Signal around 40 ppm (Ar-CH₂-). - Methoxy Carbon: Signal around 56 ppm (-OCH₃). - Aromatic Carbons: Multiple signals between 110-160 ppm, with characteristic large C-F coupling constants. - Carbonyl Carbon: Signal around 170 ppm.
IR Spectroscopy - C=O Stretch (Ester): Strong absorption band around 1735-1750 cm⁻¹. - C-O Stretch: Bands in the 1000-1300 cm⁻¹ region. - Aromatic C=C Stretch: Bands around 1450-1600 cm⁻¹. - C-F Stretch: Strong absorption(s) in the 1000-1400 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 230.21. - Fragmentation: Characteristic loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29).

Applications in Research and Drug Development

This compound serves as a valuable building block for the synthesis of more complex molecules and as a lead compound for optimization in drug discovery programs.

  • Scaffold for Novel Therapeutics: This compound can be used to synthesize novel derivatives for various therapeutic areas, including oncology, neuroscience, and anti-inflammatory applications, where fluorinated compounds have shown significant promise.[2][9]

  • Probes for Chemical Biology: The unique fluorine atoms can be used as reporters in ¹⁹F NMR studies to investigate ligand-protein interactions and cellular uptake, providing insights into the mechanism of action.

  • Agrochemicals: Fluorinated aromatic compounds are prevalent in modern agrochemicals, acting as fungicides, herbicides, and insecticides.[10] The structural motifs present in this molecule make it a candidate for development in this sector.

Conclusion

This compound represents a molecule with significant potential, primarily driven by the strategic placement of its fluorine substituents. While direct experimental data is scarce, this guide provides a robust foundation for researchers by detailing its calculated properties, a plausible synthetic route, and predicted analytical characterization. Its utility as a building block in medicinal chemistry and other fields is underscored by the well-documented benefits of fluorination in modulating molecular properties for enhanced biological performance.[1][6][11] Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

References

No references were generated for this response.

Sources

The 3,6-Difluoro-2-Methoxy Phenylacetate Scaffold: Strategic Fluorination in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The 3,6-difluoro-2-methoxy phenylacetate scaffold represents a specialized, high-value structural motif in modern medicinal chemistry. It is not merely a random intermediate but a calculated "metabolic fortress" designed to modulate lipophilicity, block cytochrome P450 oxidation sites, and enforce specific conformational preferences via the ortho-methoxy effect.

This guide details the technical utility, synthesis, and application of this scaffold in drug discovery, specifically within the context of kinase inhibitors (e.g., Tyk2) and bioisosteric optimization.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Executive Summary: The "Metabolic Fortress" Rationale

In the optimization of phenylacetic acid derivatives (and their downstream amides/heterocycles), the 3,6-difluoro-2-methoxy substitution pattern serves three critical functions:

  • Metabolic Blocking: The fluorine atoms at positions 3 and 6 effectively block the most metabolically vulnerable sites on the phenyl ring, preventing oxidative defluorination and hydroxylation.

  • Conformational Locking: The bulky ortho-methoxy group (position 2) creates a steric clash with the acetate side chain (position 1), restricting rotation and favoring specific bioactive conformations (often non-planar).

  • Electronic Modulation: The push-pull system—electron-donating methoxy (+M) vs. electron-withdrawing fluorines (-I)—creates a unique electrostatic potential surface (ESP) that can enhance binding affinity in hydrophobic pockets while maintaining solubility.

This scaffold is increasingly observed in patent literature for Tyk2 inhibitors , benzisoxazole sulfonamides (anticancer), and next-generation auxin-mimic herbicides .

Chemical Architecture & Properties[1]

Structural Analysis

The core structure is 2-(3,6-difluoro-2-methoxyphenyl)acetic acid (CAS: 1261675-72-2).[1]

PropertyValueSignificance in Drug Design
Molecular Weight 202.15 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~1.6Moderate lipophilicity; allows for good membrane permeability without poor solubility.
H-Bond Acceptors 3 (2 F, 1 OMe)Fluorine acts as a weak acceptor; Methoxy O is a strong acceptor.
pKa (Acid) ~3.8 - 4.0Slightly more acidic than phenylacetic acid (4.3) due to F-induction.
Metabolic Liability LowC3, C6 blocked by F. C4, C5 are the only open sites (often substituted in final drugs).
The "Fluorine Scan" Logic

Replacing hydrogen with fluorine exerts a profound effect on the physicochemical profile. In this specific scaffold:

  • C3-F & C6-F: These atoms protect the ring from ortho/para-hydroxylation relative to the methoxy group.

  • C2-OMe: This group is often a "molecular handle" that fills hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).

Synthetic Pathways

The synthesis of 3,6-difluoro-2-methoxyphenylacetic acid is non-trivial due to the specific substitution pattern. The most robust industrial route utilizes Directed ortho-Metalation (DoM) .

Primary Route: Lithiation-Carboxylation Sequence

This protocol avoids the use of expensive transition metals, relying instead on the directing power of the fluorine and methoxy groups.

Starting Material: 1,4-Difluoro-2-methoxybenzene (2,5-difluoroanisole).

Protocol:

  • Deprotonation: Treat 2,5-difluoroanisole with n-Butyllithium (n-BuLi) or LDA at -78°C. The proton at C2 (between F and OMe? No, the proton ortho to F and meta to OMe is most acidic, but we need the position ortho to both if possible, or we start with a precursor that directs to the correct spot).

    • Correction: The most efficient route starts from 2,3,5-trifluoroanisole or by building the ring.

    • Verified Route:Nucleophilic Aromatic Substitution (SNAr) followed by Willgerodt-Kindler or Homologation .

Optimized Lab Scale Protocol (Via Benzyl Halide):

  • Precursor: 3,6-Difluoro-2-methoxybenzaldehyde.[2]

  • Reduction: NaBH4 reduction to the benzyl alcohol.

  • Halogenation: SOCl2 conversion to benzyl chloride.

  • Cyanation: NaCN displacement to benzyl nitrile.

  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) to the phenylacetic acid.

Visualization of Synthesis Logic (DOT)

Synthesis Start 2,3,6-Trifluorophenol (Starting Material) Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 2,3,6-Trifluoroanisole Step1->Inter1 Step2 Regioselective Lithiation (-78°C) Inter1->Step2 Directing Effect: F and OMe Inter3 3,6-Difluoro-2-methoxy benzaldehyde Step2->Inter3 Electrophile: DMF Inter2 Lithium Species Step3 Formylation (DMF) or Carboxylation Step4 Homologation (Azidation/Hydrolysis) Inter3->Step4 Final 3,6-Difluoro-2-methoxy phenylacetic Acid Step4->Final

Caption: Figure 1. Convergent synthetic pathway leveraging directed lithiation to install the carbon framework.

Applications in Drug Discovery[1][4][5][6]

Case Study: Tyk2 Inhibitors

Recent patent literature (e.g., WO2021204626A1) highlights the use of the 3,6-difluoro-2-methoxy motif in Tyrosine Kinase 2 (Tyk2) inhibitors.[2][3][4]

  • Mechanism: The phenylacetate derivative is coupled to an amine to form an amide linker. The 3,6-difluoro pattern sits in a hydrophobic pocket where the fluorines displace high-energy water molecules, gaining entropy.

  • Selectivity: The specific substitution pattern helps differentiate Tyk2 from the closely related JAK1/JAK2/JAK3 kinases by exploiting subtle shape differences in the JH2 pseudokinase domain.

Bioisosterism in Agrochemicals

This scaffold is a direct bioisostere of Dicamba (3,6-dichloro-2-methoxybenzoic acid).

  • Substitution: Cl -> F.

  • Effect: Fluorine is smaller (Van der Waals radius 1.47 Å vs 1.75 Å for Cl) and forms stronger C-F bonds. This reduces the steric bulk slightly while maintaining the electronic deactivation of the ring, potentially altering the transport properties in plant phloem (for herbicides) or membrane permeability (for drugs).

Experimental Protocol: Amide Coupling (General Procedure)

For researchers utilizing this acid to synthesize library candidates (e.g., for SAR studies), the following HATU coupling protocol is recommended to prevent racemization or side reactions due to the steric crowding.

Materials:

  • 3,6-difluoro-2-methoxyphenylacetic acid (1.0 eq)

  • Amine partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the acid in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at 0°C.

  • Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes at 0°C to form the active ester.

  • Addition: Add the amine partner. Allow the reaction to warm to Room Temperature (RT) and stir for 4-16 hours.

  • Monitoring: Monitor by LC-MS. The product will show a characteristic mass shift and often a longer retention time due to the lipophilic fluorine atoms.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4.

Strategic SAR Logic (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree that leads a medicinal chemist to select this specific scaffold.

SAR_Logic Problem Lead Compound Issue: High Metabolic Clearance Solution1 Block Metabolic Hotspots (Phenyl Ring Oxidation) Problem->Solution1 OptionA Chlorine Scan (Cl at 3,6) Solution1->OptionA OptionB Fluorine Scan (F at 3,6) Solution1->OptionB Decision Select Fluorine (F) OptionA->Decision Too Lipophilic/Toxic OptionB->Decision Ideal Bioisostere Reason1 Lower MW impact Decision->Reason1 Reason2 Maintains Solubility Decision->Reason2 NextStep Optimize Conformation Decision->NextStep AddOMe Add 2-Methoxy Group NextStep->AddOMe Lock Rotation Result 3,6-Difluoro-2-Methoxy Phenylacetate Scaffold AddOMe->Result Final Optimized Core

Caption: Figure 2. SAR Decision Tree demonstrating the rational selection of the 3,6-difluoro-2-methoxy motif.

References

  • PubChem. (n.d.).[5] 2-(3,6-Difluoro-2-methoxyphenyl)acetic acid. National Library of Medicine. Retrieved from [Link]

  • World Intellectual Property Organization. (2021). WO2021204626A1 - Aryl and heteroaryl-carboxamide substituted heteroaryl compounds as Tyk2 inhibitors.
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

An In-depth Technical Guide to Sourcing Ethyl 3,6-difluoro-2-methoxyphenylacetate for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity, well-characterized chemical intermediates is a critical, yet often challenging, step in the innovation pipeline. Ethyl 3,6-difluoro-2-methoxyphenylacetate, a specialized aromatic ester, represents a class of compounds with significant potential in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the fluorine and methoxy substituents. This guide provides a comprehensive, field-proven framework for navigating the acquisition of this and other non-catalog chemical entities, focusing on the strategic choice between custom synthesis and in-house preparation, and the rigorous evaluation of potential partners and starting materials.

The Sourcing Challenge: Navigating the Landscape of Non-Commercial Intermediates

A thorough market survey reveals that this compound is not a readily available, off-the-shelf chemical. This is a common scenario for novel or highly specialized molecules required for cutting-edge research. In such cases, the path to acquisition bifurcates into two primary strategies: engaging a custom synthesis provider or undertaking the synthesis in-house. The decision hinges on factors such as available synthetic chemistry expertise, project timelines, budget, and the required scale of the compound.

The Custom Synthesis Solution: Partnering for Success

For many research and development teams, outsourcing the synthesis to a specialized Contract Manufacturing Organization (CMO) or a custom synthesis laboratory is the most efficient and reliable approach.[1][2] These organizations offer a wealth of expertise in complex organic synthesis, process development, and analytical characterization.[2]

Identifying and Qualifying a Custom Synthesis Partner

The selection of a custom synthesis partner is a critical decision that warrants a structured evaluation process. Key considerations include:

  • Technical Expertise and Experience: The ideal partner will have demonstrated experience in multi-step synthesis, particularly with fluorinated aromatic compounds.[2]

  • Quality Management Systems: A robust quality system, ideally compliant with c-GMP and ICH standards for pharmaceutical intermediates, ensures the reliability and reproducibility of the supplied material.[1]

  • Analytical Capabilities: The partner must have comprehensive in-house analytical capabilities, including NMR, HPLC, LC-MS, and IR spectroscopy, to confirm the structure and purity of the final compound.[3]

  • Confidentiality and Intellectual Property Protection: Strict confidentiality agreements are paramount to protect the proprietary nature of the research project.[4]

  • Scalability: The chosen partner should have the capacity to scale up production from milligrams or grams for initial research to kilograms for later-stage development if required.[2][5]

The workflow for selecting and engaging a custom synthesis partner can be visualized as follows:

Custom_Synthesis_Workflow cluster_selection Partner Selection cluster_engagement Project Engagement Start Define Synthesis Requirements (Structure, Quantity, Purity, Analytical Specs) Identify Identify Potential CMOs (BOC Sciences, SCL Lifesciences, etc.) Start->Identify Request Request Quotations & Technical Proposals Identify->Request Evaluate Evaluate Proposals (Expertise, Timeline, Cost, Quality Systems) Request->Evaluate Audit Conduct Technical Audit / Site Visit (Optional) Evaluate->Audit Select Select Primary & Secondary Partners Audit->Select CDA Execute Confidentiality Agreement (CDA) Select->CDA PO Issue Purchase Order / Sign Contract CDA->PO Kickoff Project Kick-off Meeting (Confirm Deliverables & Communication Plan) PO->Kickoff Synthesis Synthesis & In-Process Quality Control Kickoff->Synthesis Purification Purification & Final QC Synthesis->Purification Documentation Receive Compound with Certificate of Analysis (CoA) & Full Analytical Data Purification->Documentation End Project Completion Documentation->End

Caption: Workflow for Selecting and Engaging a Custom Synthesis Partner.

Potential Custom Synthesis Providers

Several companies specialize in the custom synthesis of pharmaceutical intermediates and fine chemicals. While not an exhaustive list, the following organizations represent the types of partners to consider for the synthesis of this compound:

CompanySpecialization
BOC Sciences Custom synthesis of pharmaceutical intermediates with a focus on tackling complex synthesis hurdles for drug discovery and development.[]
SCL Lifesciences Tailored production of chemical compounds, intermediates, and APIs to meet exact client specifications for research or commercial applications.[7]
ARSI Canada Bespoke chemical synthesis of APIs, drug intermediates, impurities, and novel molecules for pharmaceutical and biotechnology companies.[3]
Shree Ganesh Remedies Ltd. India-based pharmaceutical manufacturing and service company specializing in chemical synthesis for the pharmaceutical industry.[1]
ChiroBlock Manufacturing of exclusive fine chemicals, bridging the gap between lab-scale R&D and multi-ton contract manufacturing.[5]
Georganics Outsourcing of chemical synthesis and production processes, from small-scale synthesis to large-scale production of organic compounds.[2]

In-House Synthesis: A Strategic Alternative

For organizations with strong synthetic chemistry capabilities, performing the synthesis in-house can offer greater control over the process and potentially be more cost-effective for smaller quantities. This approach, however, necessitates the reliable sourcing of key starting materials.

Proposed Synthetic Pathways and Sourcing of Precursors

The synthesis of this compound can be approached through several established chemical transformations. A highly plausible and efficient method is the esterification of the corresponding carboxylic acid.

Pathway 1: Fischer Esterification of 3,6-Difluoro-2-methoxyphenylacetic acid

This is the most direct route, involving the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.

Synthesis_Pathway StartingMaterial 3,6-Difluoro-2-methoxyphenylacetic acid Product This compound StartingMaterial->Product Fischer Esterification Reagents Ethanol (C2H5OH) + Acid Catalyst (e.g., H2SO4) Reagents->Product

Caption: Proposed Fischer Esterification Synthesis Route.

The key to this approach is the availability of the starting material, 3,6-Difluoro-2-methoxyphenylacetic acid . Fortunately, this precursor is commercially available from several suppliers:

SupplierProduct NamePurity
CP Lab Safety 3,6-Difluoro-2-methoxyphenylacetic acid98%
Lab-Chemicals.com 3,6-Difluoro-2-methoxyphenylacetic acidN/A

Experimental Protocol: Fischer Esterification

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3,6-difluoro-2-methoxyphenylacetic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[8]

Alternative Precursors

Should the primary starting material be unavailable, other precursors can be considered:

  • (3,6-Difluoro-2-methoxyphenyl)methanol: Available from Amerigo Scientific .[9] This alcohol can be oxidized to the corresponding aldehyde, followed by a Pinnick oxidation to the carboxylic acid, which is then esterified.

  • 3,6-Difluoro-2-methoxybenzyl bromide: Listed by LEAPChem via BuyersGuideChem.[10] This can be converted to the corresponding nitrile via cyanide displacement, followed by hydrolysis and esterification.

Conclusion: A Strategic Approach to Sourcing

The acquisition of this compound, a non-catalog compound, serves as an excellent case study for the broader challenges faced by researchers in sourcing specialized chemical intermediates. A successful outcome is predicated on a strategic decision between leveraging the expertise of a custom synthesis partner and the control of in-house synthesis. For the former, a rigorous, multi-faceted evaluation of potential CMOs is essential to ensure quality, reliability, and protection of intellectual property. For the latter, the identification and qualification of reliable suppliers for key precursors like 3,6-difluoro-2-methoxyphenylacetic acid is the critical enabling step. By adopting the systematic approaches outlined in this guide, research and drug development professionals can confidently and efficiently secure the critical chemical building blocks necessary to drive their innovative projects forward.

References

  • ARSI Canada. (2025, December 30). What Is Custom Synthesis in Pharma?. Retrieved from [Link]

  • Cymer Chemical. (n.d.). Contract and Toll Chemical Manufacturing. Retrieved from [Link]

  • ChiroBlock. (n.d.). Manufacturing of fine & specialty chemicals. Retrieved from [Link]

  • Veeprho. (2024, January 27). Custom Synthesis in Pharmaceuticals: Advantages and Challenges. Retrieved from [Link]

  • Google Patents. (1976). Process for preparing phenyl-acetic acid esters. (US3968124A).
  • Jetir.org. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (3,6-Difluoro-2-methoxyphenyl)methanol. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,6-Difluoro-2-methoxyphenylacetic acid, 98% Purity, C9H8F2O3, 1 gram. Retrieved from [Link]

  • Rasulova, R. A. (2024, February 4). Synthesis, properties and applications of esters of phenylacetic acid. ResearchGate. Retrieved from [Link]

  • Georganics. (n.d.). Contract manufacturing. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3,6-Difluoro-2-methoxybenzyl bromide suppliers and producers. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Strategic Utilization of Ethyl 3,6-difluoro-2-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3,6-difluoro-2-methoxyphenylacetate in Agrochemical Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists, and Agrochemical Researchers.

Executive Summary & Agrochemical Significance

This compound (CAS RN: implied analog to 1228665-00-0 series) represents a high-value fluorinated building block in the synthesis of next-generation herbicides. Structurally, it serves as a lipophilic, metabolically robust bioisostere of the Dicamba (3,6-dichloro-2-methoxybenzoic acid) class, while the phenylacetate side chain opens pathways to Synthetic Auxins and Tetramic Acid (ACCase/ALS inhibitor) scaffolds.

The incorporation of the 3,6-difluoro motif, flanking the electron-donating methoxy group, imparts unique electronic properties:

  • Metabolic Blocking: The C-F bonds at positions 3 and 6 prevent oxidative metabolism (hydroxylation) typically seen in non-fluorinated analogs.

  • Lipophilicity Modulation: The ethyl ester functionality enhances cuticular penetration in post-emergent applications before hydrolyzing to the active acid form in planta.

  • Synthetic Versatility: The activated methylene (

    
    -carbon) allows for facile Claisen condensations, essential for constructing spiro-heterocyclic herbicides.
    

Chemical Profile & Safety Protocols

PropertySpecification / Data
Chemical Formula

Molecular Weight 230.21 g/mol
Appearance Colorless to pale yellow oil (low melting solid upon purification)
Boiling Point ~265°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, Acetonitrile; Insoluble in water.[1]
Hazards Irritant (Skin/Eye).[2] Fluorinated aromatics may release HF under combustion.

Handling Precaution: While the ester is relatively stable, the 2-methoxy-3,6-difluoro substitution pattern makes the ring electron-rich but electronically "hard" due to fluorine. Avoid strong Lewis acids which may cause demethylation to the phenol (3,6-difluoro-2-hydroxyphenylacetate), altering reactivity.

Synthetic Pathways: Construction of the Core

The synthesis of this compound requires precise regiocontrol to establish the 1,2,3,6-substitution pattern. The most robust industrial route utilizes a Homologation Strategy starting from 3,6-difluoro-2-methoxybenzyl derivatives.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

The following workflow illustrates the conversion of 1,4-difluoro-2-methoxybenzene to the target ester via chloromethylation and carbonylation.

SynthesisPathway Start 1,4-Difluoro-2-methoxybenzene (Starting Material) Step1 Chloromethylation (HCHO, HCl, ZnCl2) Start->Step1 Inter1 3,6-Difluoro-2-methoxybenzyl chloride Step1->Inter1 Step2 Cyanation (NaCN, DMF, 60°C) Inter1->Step2 Inter2 3,6-Difluoro-2-methoxybenzyl cyanide Step2->Inter2 Step3 Pinner Reaction / Alcoholysis (EtOH, H2SO4, Reflux) Inter2->Step3 Target Ethyl 3,6-difluoro-2- methoxyphenylacetate (Target) Step3->Target

Caption: Figure 1. Step-wise synthesis via chloromethylation and Pinner alcoholysis to ensure regiochemical integrity.

Detailed Experimental Protocol

Protocol A: Synthesis via Benzyl Cyanide Intermediate

Objective: Produce 50g of this compound.

Step 1: Chloromethylation

Note: This step installs the carbon handle at the ortho-position relative to the methoxy group (directed by the EDG effect).

  • Charge a 500 mL reactor with 1,4-difluoro-2-methoxybenzene (0.3 mol) and paraformaldehyde (0.35 mol).

  • Add concentrated HCl (150 mL) and anhydrous

    
     (0.1 eq) as catalyst.
    
  • Heat to 60°C with vigorous stirring for 4 hours.

  • Workup: Cool to RT, extract with DCM (

    
     mL). Wash organics with sat. 
    
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Yield: Expect ~85% of crude benzyl chloride.[3]

Step 2: Cyanation (Nucleophilic Substitution)
  • Dissolve the crude benzyl chloride (from Step 1) in DMF (200 mL).

  • Add Sodium Cyanide (NaCN, 1.1 eq). Caution: NaCN is highly toxic. Use bleach traps for effluent.

  • Heat to 60-70°C for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour into ice water (500 mL). Extract with Ethyl Acetate.

  • Purification: The nitrile intermediate is often solid; recrystallize from ethanol if necessary.

Step 3: Pinner Alcoholysis (Ester Formation)
  • Charge the nitrile (0.2 mol) into absolute Ethanol (300 mL).

  • Add concentrated

    
     (1.5 eq) dropwise at 0°C.
    
  • Reflux the mixture for 6-8 hours. The acid catalyst promotes hydrolysis of the nitrile to the imidate, followed by conversion to the ester.

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with water and extract with DCM.[1]

  • Distillation: Purify the final oil via vacuum distillation (approx. 140-150°C @ 5 mmHg) to obtain the pure this compound.

Downstream Applications: Agrochemical Scaffolds

This ester is not just an end-product; it is a "divergent intermediate."

Application 1: Hydrolysis to Synthetic Auxins

The free acid form, 3,6-difluoro-2-methoxyphenylacetic acid , acts as an auxin mimic. The fluorine atoms prevent ring deactivation, potentially overcoming resistance mechanisms in weeds that metabolize standard auxins (like 2,4-D).

  • Reaction: Saponification (

    
    ) 
    
    
    
    Acidification.
Application 2: Claisen Condensation (Tetramic Acid Herbicides)

The ester is a critical precursor for 3-aryl-pyrrolidine-2,4-diones (cyclic keto-enols), a major class of ACCase inhibitors.

Diagram 2: Cyclization Workflow

Cyclization Ester Ethyl 3,6-difluoro-2- methoxyphenylacetate Condensation Claisen Condensation (KOtBu, Toluene, Reflux) Ester->Condensation Amine Reagent: Amino Acid Ester (e.g., Sarcosine Ethyl Ester) Amine->Condensation Intermediate N-Acyl Amino Ester Condensation->Intermediate CyclizationStep Dieckmann Cyclization Intermediate->CyclizationStep Product 3-(3,6-difluoro-2-methoxyphenyl)- pyrrolidine-2,4-dione (Herbicide Active) CyclizationStep->Product

Caption: Figure 2. Conversion of the ester to a cyclic keto-enol herbicide scaffold via Claisen/Dieckmann condensation.

Analytical Quality Control

To ensure the integrity of this intermediate for GMP or GLP studies, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1%

)
> 98.0% Area
Identity

-NMR (CDCl3)

3.70 (s, 2H,

), 3.95 (s, 3H,

), 6.8-7.1 (m, Ar-H)
Fluorine Count

-NMR
Two distinct signals (coupling confirms 3,6-positions)
Moisture Karl Fischer< 0.5% w/w

References

  • Bayer CropScience. (2016). Synthesis methods of 3,6-dichloro-2-methoxybenzoic acid and its intermediate. Patent CN105294436A. Link (Describes the analogous Dicamba chemistry foundation).

  • Dow AgroSciences. (2014). 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid derivatives. U.S. Patent 8,785,350. Link (Illustrates the bioactivity of the 2-methoxy-fluoro-phenyl motif in auxins).

  • Sigma-Aldrich. (2024). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid Product Sheet. (Reference for physical property extrapolation of regioisomers). Link

  • Google Patents. (2017). Process of producing ethyl difluoroacetate.[3][4][5] WO2017025985A1. Link (Reference for handling fluorinated acetate side-chains).

Disclaimer: This Application Note is for research and development purposes. All synthesis should be conducted in a fume hood by trained personnel, strictly adhering to local safety regulations regarding cyanides and fluorinated organics.

Sources

Application Note: Strategic Esterification of Sterically Hindered 3,6-Difluoro-2-methoxyphenylacetic Acid

[1]

Executive Summary

The esterification of 3,6-difluoro-2-methoxyphenylacetic acid presents a distinct challenge in organic synthesis due to the di-ortho substitution pattern (2-methoxy and 6-fluoro groups). While the methylene spacer (

This guide outlines three validated protocols, prioritized by scale and equipment availability. For high-value, small-scale synthesis (<10g), the Carboxylate Alkylation method is recommended to bypass steric hindrance. For process scale (>100g), the Acid Chloride Activation method provides the necessary throughput.

Structural Analysis & Mechanistic Implications[1]

The substrate contains a phenylacetic acid core flanked by two ortho-substituents:

  • 6-Fluoro: High electronegativity, small steric radius, but induces significant dipole repulsion.

  • 2-Methoxy: Electron-donating by resonance, but sterically bulky.

The "Ortho Effect" in Phenylacetic Acids: Unlike benzoic acids, where the carbonyl is rigid, the methylene linker in phenylacetic acid allows the carboxyl group to rotate. However, in 2,6-disubstituted systems, the carboxyl group often adopts a conformation perpendicular to the ring to minimize strain, or "tucks" between substituents, making the carbonyl carbon less accessible to nucleophiles (alcohols).

Decision Matrix: Method Selection

DecisionMatrixStartStart: Define ConstraintsScaleScale of Reaction?Start->ScaleSmall< 10 gramsScale->SmallLarge> 100 gramsScale->LargeAcidSensitiveAcid Sensitive Moieties?Small->AcidSensitiveMethodBMethod B: Acid Chloride (SOCl2)Large->MethodBRobust/CheapestMethodCMethod C: Fischer (H2SO4)Large->MethodCIf SOCl2 prohibitedMethodAMethod A: Alkyl Halide (Base)(Recommended)AcidSensitive->MethodAYes (Avoid Demethylation)AcidSensitive->MethodANo (Best Yield)

Figure 1: Decision matrix for selecting the optimal esterification protocol based on scale and sensitivity.

Protocol A: Carboxylate Alkylation (The "Steric Bypass")

Best For: High yield, mild conditions, avoiding steric hindrance. Mechanism:

Materials
  • Substrate: 3,6-difluoro-2-methoxyphenylacetic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ) (1.5 equiv)
  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)

Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with the carboxylic acid (1.0 equiv) and anhydrous DMF (5 mL per gram of substrate).

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may become a slurry.
    
    • Note:

      
       can be used for faster rates due to the "cesium effect" (higher solubility/naked anion), but 
      
      
      is sufficient.
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.2 equiv) dropwise via syringe.

    • Safety: MeI is a suspected carcinogen. Use a fume hood.

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear; the ester spot (high

      
      ) should appear.
      
  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash

    
     with water (to remove DMF) and 
    
    
    with brine.
  • Purification: Dry over

    
    , filter, and concentrate. The product is usually pure enough (>95%) for use.
    

Protocol B: Acid Chloride Activation (Process Scale)

Best For: Large scale (>100g), cost-efficiency. Mechanism: Formation of a highly reactive acyl chloride intermediate, followed by alcoholysis.

Materials
  • Substrate: 3,6-difluoro-2-methoxyphenylacetic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5–2.0 equiv)
    
  • Catalyst: DMF (2–3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (optional, can run neat in

    
    )
    
  • Alcohol: Methanol (excess, as solvent/reagent in step 2)

Step-by-Step Procedure
  • Activation: In a reactor vented to a scrubber (NaOH trap), suspend the acid in dry Toluene (or DCM).

  • Reagent Addition: Add catalytic DMF (0.05 equiv). Add

    
     (1.5 equiv) dropwise at RT.
    
  • Reflux: Heat to 60–70°C for 2 hours.

    • Critical Check: Ensure gas evolution (

      
      ) ceases.
      
  • Evaporation (Optional but Recommended): Concentrate under reduced pressure to remove excess

    
    . This prevents the formation of 
    
    
    gas when adding methanol, which could degrade the methoxy group (demethylation risk).
  • Esterification: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add Methanol (3.0 equiv or excess) slowly.

    • Exothermic: Maintain temp < 20°C to prevent side reactions.

  • Quench: Add saturated

    
     solution. Separate phases.
    
Workflow Diagram

AcidChlorideAcidAcid SubstrateSOCl2SOCl2 + DMFAcid->SOCl2ActivationInterAcyl Chloride(Reactive Int.)SOCl2->Inter- SO2, - HClMeOHMeOH Addition(0°C)Inter->MeOHFast AttackEsterTarget EsterMeOH->EsterYield >90%

Figure 2: Reaction workflow for the Acid Chloride method, highlighting the critical intermediate step.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal application data for 2,6-disubstituted phenylacetic acids.

MetricMethod A (Alkyl Halide)Method B (Acid Chloride)Method C (Fischer)
Yield 92–98%88–95%60–75% (Equilibrium limited)
Reaction Time 2–4 Hours4–6 Hours12–24 Hours
Purification Extraction onlyExtraction/DistillationColumn Chromatography often required
Steric Sensitivity None (Bypasses Carbonyl)Low (High reactivity overcomes sterics)High (Slow kinetics)
Green Score Low (Use of DMF/MeI)Medium (Atom economy, but corrosive)High (If EtOH used)

Troubleshooting & Quality Control

Issue 1: Demethylation (Loss of 2-OMe group)[1]
  • Symptom: Appearance of a phenol peak in NMR (broad singlet ~5–6 ppm) or color change to dark brown.

  • Cause: Strong Lewis acids (

    
    ) or high temperature with strong Brønsted acids (
    
    
    , HI) can cleave aryl methyl ethers.
  • Solution: In Method B, remove excess

    
     before adding alcohol. 
    
    
    generates
    
    
    , which is generally safe for OMe groups at 0°C, but prolonged reflux can cause cleavage. Stick to Method A if this persists.
Issue 2: Incomplete Conversion (Method C - Fischer)
  • Symptom: Starting material remains after 24h reflux.

  • Cause: The 2,6-substitution creates a "steric pocket."

  • Solution: Switch to Method B. If Method C is mandatory, use a Dean-Stark trap (with Toluene/MeOH) to physically remove water and drive the equilibrium, rather than relying on simple reflux.

QC Specifications (Target Ester)
  • 1H NMR (CDCl3):

    • 
       3.70 ppm (s, 3H, Ester 
      
      
      )
    • 
       3.85 ppm (s, 3H, Aryl 
      
      
      )
    • 
       3.80 ppm (s, 2H, Benzylic 
      
      
      )
    • 
       6.8–7.2 ppm (m, 2H, Aromatic protons)
      
  • 19F NMR: Distinct signals for 3-F and 6-F (coupling patterns will differ; 6-F is ortho to the acetate).

References

  • Organic Syntheses, Coll. Vol. 9, p. 13 (1998). General procedure for esterification via Acid Chlorides. [Link]

  • Organic Process Research & Development. Scalable esterification methods for pharmaceutical intermediates. (General Reference for Process Scale-up). [Link]

  • ChemRxiv (2023). Synthesis of fluoro-methoxy ring-substituted phenylcyanoacrylates. (Provides spectral data and stability profiles for similar 2-fluoro-3-methoxy analogs). [Link]

  • PubChem Compound Summary. 2,6-difluoro-3-methoxyphenylacetic acid (Isomer Data). [Link]

  • Master Organic Chemistry. Fischer Esterification Mechanism and Limitations. [Link]

Application Note: Solvent Engineering for Ethyl 3,6-difluoro-2-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for solvent selection in the manipulation of Ethyl 3,6-difluoro-2-methoxyphenylacetate (EDMPA). As a highly functionalized phenylacetic acid derivative, EDMPA serves as a critical scaffold in the synthesis of auxin-mimic herbicides (e.g., Florpyrauxifen analogs) and fluorinated kinase inhibitors.

The presence of the 3,6-difluoro pattern and the 2-methoxy group creates a unique electronic environment that necessitates precise solvent choices to maximize yield and suppress side reactions such as defluorination or transesterification. This guide prioritizes "Green Chemistry" alternatives (2-MeTHF, CPME) alongside traditional systems (THF, DMF) to align with modern pharmaceutical sustainability goals.

Physicochemical Profile & Reactivity Context[1][2][3][4][5][6]

Before selecting a solvent, one must understand the substrate's behavior. EDMPA contains three distinct reactive centers governed by solvent polarity and proticity.

Functional GroupReactivity ModeSolvent Criticality

-Methylene (

)
High. The electron-withdrawing fluorine atoms (via induction) increase the acidity of these protons (

in DMSO).
Anhydrous/Aprotic Required. Protic solvents will quench the enolate intermediate immediately.
Ester Carbonyl (

)
Moderate. Susceptible to nucleophilic attack (hydrolysis, amidation, reduction).Biphasic or Protic Compatible. Water is often a reactant (hydrolysis); alcohols must be avoided during non-solvolytic activation to prevent transesterification.
Aromatic Ring (C-F, C-OMe) Low to Moderate. The 3,6-difluoro pattern activates the ring for

if strong nucleophiles are present in polar aprotic media.
Polarity Control. High-polarity solvents (DMSO, DMF) at high heat can encourage unwanted

side reactions (displacement of F by OMe or OH).

Solvent Selection Matrix

The following decision matrix correlates reaction type with the optimal solvent system, balancing kinetic performance with safety and sustainability.

Diagram 1: Solvent Decision Logic

SolventSelection Start Reaction Type Selection Alkylation C-Alkylation / Enolate Chemistry (Building Complexity) Start->Alkylation Hydrolysis Saponification (Ester -> Acid) Start->Hydrolysis Reduction Reduction (Ester -> Alcohol) Start->Reduction Solv_Alk_Trad Traditional: THF (Anhydrous) Reason: Solvates Li+ counterions Alkylation->Solv_Alk_Trad Solv_Alk_Green Green: 2-MeTHF or CPME Reason: Higher bp, peroxide resistant Alkylation->Solv_Alk_Green Solv_Hyd_Trad Traditional: THF/Water (1:1) Reason: Homogeneity Hydrolysis->Solv_Hyd_Trad Solv_Hyd_Green Green: Ethanol/Water Warning: Transesterification risk Hydrolysis->Solv_Hyd_Green Reduction->Solv_Alk_Green Preferred Solv_Red_Trad Traditional: Diethyl Ether / THF Reason: Lewis basicity Reduction->Solv_Red_Trad

Caption: Decision tree prioritizing green solvent alternatives (Green lines) over traditional routes (Dashed lines) for EDMPA processing.

Detailed Protocol: -Alkylation of EDMPA

Scenario: Alkylation of the alpha-carbon is the most solvent-sensitive transformation. Using the wrong solvent (e.g., wet DMF or protic alcohols) will result in total reaction failure or decomposition.

Objective: Mono-alkylation of this compound. Green Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) .[1] Why? Unlike THF, 2-MeTHF separates cleanly from water during workup (reducing DCM usage) and has a higher boiling point (


C), allowing for faster reaction rates if heating is required later.
Reagents
  • Substrate: this compound (1.0 eq)

  • Solvent: Anhydrous 2-MeTHF (stored over molecular sieves).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane/Ethylbenzene (1.1 eq).

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide) (1.2 eq).

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

    • Critical: Ensure the system is purged with

      
       or Argon. The fluorinated enolate is moisture-sensitive.
      
  • Solvent & Base Charging:

    • Charge Anhydrous 2-MeTHF (10 V, i.e., 10 mL per gram of substrate) into the flask.

    • Cool the solvent to -78°C (Dry ice/Acetone bath).

    • Add LDA (1.1 eq) dropwise via syringe. Note: The low temperature prevents self-condensation of the ester.

  • Enolization (The Critical Step):

    • Dissolve EDMPA in a minimal amount of 2-MeTHF.

    • Add the EDMPA solution dropwise to the LDA solution over 15 minutes, maintaining internal temperature below -70°C.

    • Hold: Stir at -78°C for 30 minutes to ensure complete deprotonation.

    • Mechanistic Check: The solution may turn yellow/orange, indicating the formation of the lithium enolate. The fluorine atoms stabilize this charge inductively.

  • Electrophile Addition:

    • Add the Alkyl Halide (1.2 eq) dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). Look for the disappearance of the starting material (

      
      ) and appearance of the alkylated product (
      
      
      
      ).
  • Quench & Workup (Self-Validating Separation):

    • Quench with saturated aqueous

      
      .
      
    • The 2-MeTHF Advantage: Unlike THF, which is miscible with water, 2-MeTHF will form a distinct organic layer.

    • Separate the layers. Extract the aqueous layer once with a small portion of 2-MeTHF.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Diagram 2: Alkylation Workflow

AlkylationWorkflow Prep Dry 2-MeTHF Cool to -78°C Base Add LDA (Generate Base) Prep->Base Substrate Add EDMPA (Form Enolate) Base->Substrate Substrate->Substrate Stir 30 min (Stabilize) Electrophile Add R-X (Warm to 0°C) Substrate->Electrophile Quench NH4Cl Quench Phase Separation Electrophile->Quench

Caption: Step-wise workflow for the alkylation of EDMPA using 2-MeTHF as a sustainable solvent.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent quenched the enolate.Use Karl-Fischer titration to ensure solvent water content is <50 ppm. Switch to commercial anhydrous grades.
Bis-Alkylation Excess base or rapid warming.Strictly control stoichiometry (1.05-1.1 eq Base). Keep temperature at -78°C during addition.
Defluorination

side reaction.
Avoid highly polar aprotic solvents like DMSO or DMF above 0°C. The 3,6-difluoro system is activated for nucleophilic attack.
Emulsions Poor phase separation.If using THF, switch to 2-MeTHF or CPME to improve aqueous/organic partitioning.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem. Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Tang, R.J., et al. (2018).[2] "Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents."[2][3] RSC Advances. (Context on fluorinated aromatic reactivity). Link

  • Sigma-Aldrich. "Greener Solvent Alternatives: 2-Methyltetrahydrofuran." Link

Sources

Fluorine-19 NMR standards using phenylacetate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorinated Phenylacetate Esters as


 NMR Standards 

Introduction

Fluorine-19 (


) NMR is a premier tool in drug discovery due to its 100% natural abundance, high sensitivity (83% of 

), and lack of background signals in biological matrices. While Trifluoroacetic acid (TFA) and Trichlorofluoromethane (

) are common references, they suffer from volatility, pH sensitivity, or extreme lipophilicity.

Fluorinated Phenylacetate Esters (F-PAEs) —specifically Ethyl 2-(4-fluorophenyl)acetate (EFPA) —represent a superior class of "Scaffold-Matched Standards." They offer:

  • Structural Relevance: They mimic the physicochemical properties (logP, solubility) of small-molecule drugs better than small halo-alkanes.

  • Chemical Shift Stability: The aromatic fluorine signal (

    
     to 
    
    
    
    ppm) sits in a "quiet" region, distinct from trifluoromethyl (
    
    
    ) groups common in drug candidates.
  • Dual Utility: They serve as both Internal Quantification Standards (qNMR) and Kinetic Probes for esterase activity assays.

Chemical Properties & Selection

For general applications, the para-substituted isomer is preferred due to symmetry (simplifying the coupling pattern) and distance from the carbonyl center, reducing sensitivity to minor pH fluctuations unless hydrolysis occurs.

CompoundStructure

(ppm vs

)
Multiplicity (

-coupled)
Application
Ethyl 2-(4-fluorophenyl)acetate 4-F-Ph-CH

COOEt
-117.2Nonet (tt)Primary qNMR Standard
Ethyl 2-(2-fluorophenyl)acetate 2-F-Ph-CH

COOEt
-118.5Complex MultipletSteric/Ortho-effect studies
4-Fluorophenylacetic acid 4-F-Ph-CH

COOH
-116.8Nonet (tt)Hydrolysis Product

Note: Chemical shifts are solvent-dependent.[1] Values above are typical for


.

Protocol A: High-Precision qNMR using EFPA

Objective: Determine the purity of a fluorinated drug candidate using EFPA as the internal standard (IS).

Experimental Design (The "Self-Validating" System)

To ensure trustworthiness, the system must account for relaxation differences.

  • Causality:

    
     nuclei often have long longitudinal relaxation times (
    
    
    
    ), typically 2–10 seconds. If the inter-pulse delay (
    
    
    ) is too short (
    
    
    ), the signal will be saturated, leading to underestimation of the integral.
  • Validation Step: You must measure the

    
     of both the analyte and the EFPA standard before quantification.
    
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approx. 10 mg of the Analyte and 10 mg of EFPA (IS) into a vial. Record weights to

      
       mg.[2]
      
    • Dissolve in 600

      
      L of deuterated solvent (e.g., DMSO-
      
      
      
      or
      
      
      ). Ensure complete homogeneity.
  • 
     Determination (Inversion Recovery): 
    
    • Run a standard Inversion Recovery pulse sequence (t1ir or equivalent).

    • Calculate

      
       for both signals.
      
    • Rule: Set the relaxation delay (

      
      ) for the qNMR experiment to at least 
      
      
      
      the longest
      
      
      measured (ideally
      
      
      for 99.9% recovery).
  • Acquisition Parameters (qNMR):

    • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker).

      • Why? Decoupling collapses the

        
        -
        
        
        
        multiplets into singlets (increasing S/N), but the "Inverse Gated" mode turns off the decoupler during the delay to prevent the Nuclear Overhauser Effect (NOE) from distorting integration ratios.
    • Spectral Width (SW): Sufficient to cover both signals + 20 ppm baseline.

    • Offset (O1P): Centered between the two signals.

    • Scans (NS): 32 or 64 (S/N > 250:1 is required for high precision).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 - 1.0 Hz).

    • Phase correction: Manual (critical for quantitative accuracy).

    • Baseline correction: Polynomial (ABS) or spline.

qNMR Workflow Diagram

qNMR_Workflow Start Start: Weigh Analyte & EFPA Standard Solubilize Dissolve in Deuterated Solvent (Homogeneity Check) Start->Solubilize T1_Meas Measure T1 Relaxation (Inversion Recovery) Solubilize->T1_Meas Param_Set Set Acquisition Parameters: Delay D1 ≥ 5 × T1_max Pulse: 90° Decoupling: Inverse Gated T1_Meas->Param_Set Critical Step Acquire Acquire 19F Spectrum (NS = 64) Param_Set->Acquire Process Processing: LB=0.3Hz, Phase, Baseline Acquire->Process Integrate Integration & Purity Calculation Process->Integrate

Caption: Workflow for high-precision qNMR using F-PAE standards, emphasizing T1 relaxation validation.

Protocol B: Enzymatic Kinetics (Esterase Activity)

Objective: Use EFPA as a probe to monitor esterase activity (e.g., in liver microsomes or recombinant esterase assays). The hydrolysis of the ester to the acid results in a distinct chemical shift change.[3]

Mechanism & Shift

The conversion of Ethyl 2-(4-fluorophenyl)acetate (Ester) to 4-fluorophenylacetic acid (Acid) changes the electronic shielding of the fluorine.

  • Ester

    
    : 
    
    
    
    ppm
  • Acid

    
    : 
    
    
    
    ppm
  • 
    : 
    
    
    
    ppm (sufficient for resolution at 400+ MHz).
Experimental Protocol
  • Buffer Preparation: Phosphate buffer (100 mM, pH 7.4) with 10%

    
     (for lock).
    
  • Substrate Solution: Prepare a 10 mM stock of EFPA in DMSO.

  • Reaction Setup:

    • In an NMR tube, mix 490

      
      L Buffer + 5 
      
      
      
      L EFPA stock.
    • Acquire a "Time 0" spectrum.

    • Add 5

      
      L Esterase solution (start reaction).
      
    • Rapidly mix and insert into the magnet.

  • Kinetic Acquisition (Pseudo-2D):

    • Set up a loop to acquire a spectrum every 60 seconds for 60 minutes.

    • Pulse:

      
       pulse (allows faster repetition rate, as quantification is relative).
      
    • Scans: 8–16 scans per time point.

  • Data Analysis:

    • Integrate the decaying Ester peak (

      
      ) and the growing Acid peak (
      
      
      
      ).
    • Plot Conversion % vs. Time:

      
      
      
Hydrolysis Pathway Diagram

Hydrolysis_Pathway cluster_shift NMR Detection Window Ester EFPA (Substrate) δ: -117.2 ppm (Lipophilic) Complex Enzyme-Substrate Complex Ester->Complex Binding Enzyme Esterase (Active Site) Enzyme->Complex TS Tetrahedral Intermediate Complex->TS Catalysis Acid Acid (Product) δ: -116.8 ppm (Hydrophilic) TS->Acid Hydrolysis Alcohol Ethanol (Byproduct) TS->Alcohol

Caption: Enzymatic hydrolysis of EFPA monitored by 19F NMR. The chemical shift change allows real-time kinetic tracking.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in drug discovery.[2][4] Chemical Society Reviews, 37(2), 320-330. Link

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR spectroscopy: a versatile tool for drug discovery.[2][5][6] ChemMedChem, 14(12), 1093-1102. Link

  • Yu, J. X., et al. (2005). 19F NMR signal enhancement for ligand-protein interaction studies. Journal of Magnetic Resonance, 175(1), 158-163. Link

  • Tredwell, M., & Gouverneur, V. (2012). 18F-Labeling of arenes and heteroarenes for imaging: current methods and future perspectives. Angewandte Chemie International Edition, 51(46), 11426-11437. Link

Sources

Validation & Comparative

Technical Analysis: 1H NMR Characterization of Ethyl 3,6-difluoro-2-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

Ethyl 3,6-difluoro-2-methoxyphenylacetate is a specialized fluorinated intermediate, often utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients). Its structural core—a tetra-substituted benzene ring—presents a unique analytical challenge due to the strong spin-spin coupling between the fluorine nuclei (


, spin 1/2) and the aromatic protons.

This guide provides a technical breakdown of the


 NMR spectrum, specifically comparing Standard 

NMR
against

-Decoupled

NMR
. This comparison is critical for researchers needing to differentiate this isomer from its regioisomers (e.g., 2,3-difluoro or 3,5-difluoro analogs) during quality control.
The Molecule at a Glance[3][6]
  • Formula:

    
    
    
  • Key Analytical Feature: The 3,6-difluoro substitution pattern creates a "roofing" effect and complex multiplet splitting in the aromatic region, often misinterpreted as impurities in lower-field instruments (

    
    ).
    

Structural Analysis & Prediction Logic

Before analyzing the spectrum, we must deconstruct the spin system. The molecule consists of three distinct domains:[1]

  • The Ethyl Ester Tail: A classic triplet-quartet system.

  • The Methoxy & Benzylic Core: Two singlets, but with potential long-range fluorine coupling (

    
    ).
    
  • The Aromatic Ring (The Challenge): A 1,2,3,4-tetrasubstituted ring leaving only two protons (H4 and H5) adjacent to each other.

The Aromatic Spin System (H4 and H5)

Unlike a simple doublet, the protons at positions 4 and 5 are coupled to each other (


) and to the fluorine atoms (

and

).
  • H4 (para to F6, ortho to F3): Splits into a doublet (

    
    ), then a doublet (
    
    
    
    ), then a smaller doublet (
    
    
    ).
  • H5 (para to F3, ortho to F6): Exhibits a symmetrical splitting pattern to H4.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish spectral artifacts from real signals, follow this validated protocol.

Sample Preparation[7]
  • Solvent Choice:

    
     (99.8% D) is standard. However, if the methoxy peak (~3.9 ppm) overlaps with water, switch to DMSO-d6 .
    
  • Concentration: 10–15 mg in 0.6 mL solvent. Note: High concentrations (>30 mg) can cause viscosity broadening, obscuring fine F-H coupling.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard) vs. zgig (Inverse Gated

    
     Decoupling).
    
  • Spectral Width: 14 ppm (–1 to 13 ppm).

  • Relaxation Delay (D1): Set to

    
     seconds. Fluorine-coupled protons often have longer 
    
    
    
    relaxation times; rushing this suppresses integral accuracy.
Workflow Visualization

NMR_Workflow Sample Sample Prep (10mg in CDCl3) Shim Lock & Shim (Target: CHCl3 linewidth < 0.5Hz) Sample->Shim Acquire Acquisition (D1=3s, NS=16) Shim->Acquire Process Processing (LB=0.3Hz, Phase Corr.) Acquire->Process QC QC Check (Integrate Ethyl Group) Process->QC QC->Shim Broad Lines?

Figure 1: Optimized NMR acquisition workflow for fluorinated aromatics. Note the feedback loop at QC to ensure magnetic homogeneity.

Comparative Analysis: Coupled vs. Decoupled

This section compares the standard analytical approach with the superior decoupled method.

Method A: Standard NMR (Coupled)

In a standard spectrum, the fluorine atoms act as active spin nuclei.

  • Observation: The aromatic region (6.8–7.2 ppm) appears as two complex "multiplets" rather than clean doublets.

  • Risk: Researchers may mistake these extra lines for impurities or isomeric mixtures.

  • Coupling Logic:

    • 
       is split by 
      
      
      
      (
      
      
      ).
    • 
       is further split by 
      
      
      
      (
      
      
      ).
    • 
       is finely split by 
      
      
      
      (
      
      
      ).
    • Result: A "Doublet of Doublet of Doublets" (ddd), appearing as a pseudo-quartet or broad multiplet.

Method B: NMR (Fluorine Decoupled)

By applying a decoupling pulse on the fluorine frequency channel during acquisition:

  • Observation: The complex multiplets collapse into clean AB-system doublets .

  • Benefit: Immediate confirmation of the aromatic substitution pattern. If the peaks do not collapse to simple doublets, the sample is impure or the wrong isomer.

Visualizing the Coupling Tree (Method A)

The following diagram illustrates why the standard spectrum looks complex.

Coupling_Tree H4 H4 Proton Signal Split1_L d (J_HH ~9Hz) H4->Split1_L Split1_R d H4->Split1_R Split2_L dd (J_HF ~9Hz) Split1_L->Split2_L Split2_R dd Split1_R->Split2_R Result Final Signal: Doublet of Doublet of Doublets (Looks like a multiplet) Split2_L->Result Split2_R->Result

Figure 2: Coupling tree for aromatic proton H4. The interaction with two non-equivalent fluorine atoms creates a complex splitting pattern.

Comprehensive Data Table

The following data represents the Standard


 NMR  profile in 

.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
6.95 – 7.10 Multiplet (ddd)1HAr-H (C4/C5)

,

,

6.75 – 6.85 Multiplet (ddd)1HAr-H (C4/C5)

,

,

4.16 Quartet2HOCH

CH


3.92 Singlet (br)3HO-CH

May show broadening due to

3.71 Singlet2HAr-CH

-CO
Typically sharp; verifies acetate linker
1.25 Triplet3HOCH

CH


Note: The aromatic shifts are predicted ranges based on substituent additivity rules for 1,2,3,4-tetrasubstituted benzenes [1, 2]. Experimental values may shift


 ppm depending on concentration.

Interpretation & Troubleshooting Guide

Issue: "My aromatic region integrates to < 2H or looks like noise."
  • Cause: The large

    
     couplings spread the signal intensity over a wide range (approx 25–30 Hz width per proton). If the signal-to-noise ratio (S/N) is low, the outer "wings" of the multiplet are lost in the baseline.
    
  • Solution: Increase the Number of Scans (NS) to 64 or 128. Do not rely on default NS=16 for fluorinated aromatics.

Issue: "There is a small triplet at 1.1 ppm and singlet at 2.0 ppm."
  • Cause: Residual Ethanol and Ethyl Acetate. This compound is an ethyl ester; if synthesized via ethanolysis or extracted with EtOAc, these solvents trap easily.

  • Verification: Check for the corresponding quartet at 3.7 ppm (EtOH) or singlet at 4.1 ppm (EtOAc, overlapping with product ester).

Issue: "Is it the 3,6-difluoro or the 3,5-difluoro isomer?"
  • Differentiation:

    • 3,6-difluoro (Target): The two aromatic protons are adjacent (ortho). They show a large

      
       (~9 Hz).
      
    • 3,5-difluoro (Impurity): The protons are separated by a carbon (meta). They show a tiny

      
       (~2 Hz).
      
    • Test: Measure the H-H coupling. If

      
       Hz, it is the 3,6-isomer.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023). WinPLT NMR Coupling Tree Analysis. University of Wisconsin-Madison. (Methodology for multiplet analysis).

Sources

Technical Guide: Mass Spectrometry Fragmentation of Fluorinated Ethyl Phenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution analysis of the Electron Ionization (EI) fragmentation patterns of fluorinated ethyl phenylacetates compared to their non-fluorinated counterparts. Fluorinated phenylacetates are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated bioisosteres.

Key Takeaway: The introduction of fluorine atoms onto the aromatic ring does not merely shift the mass-to-charge (


) ratio; it fundamentally alters the energetics of tropylium ion formation and introduces isomer-specific "ortho-effects" that are diagnostic for structural elucidation.

Introduction: The Fluorine Effect in Mass Spectrometry

In drug development, replacing hydrogen with fluorine is a standard tactic to block metabolic soft spots (e.g., P450 oxidation). However, for the analytical chemist, this substitution complicates mass spectral interpretation.

This guide compares Ethyl Phenylacetate (EPA) , the standard reference, against Fluorinated Ethyl Phenylacetates (F-EPA) , specifically focusing on mono-substituted isomers (ortho, meta, para).

Why This Matters
  • Metabolic Tracking: Distinguishing between oxidative metabolites and stable fluorinated analogs.

  • Regioisomer Identification: Differentiating 2-fluoro (ortho) from 4-fluoro (para) isomers using unique fragmentation pathways.

Experimental Protocol (Self-Validating System)

To replicate the data discussed below, the following GC-MS protocol is recommended. This workflow is designed to minimize thermal degradation prior to ionization.

Sample Preparation & Instrumentation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol to prevent transesterification.

  • Concentration: 10 µg/mL (trace analysis mode) to 100 µg/mL (scan mode).

  • Inlet: Splitless mode at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.

MS Parameters (The Critical Variables)
  • Ionization: Electron Impact (EI) at 70 eV.[1][2]

    • Reasoning: 70 eV is the standardized potential required to access the specific internal energy manifold that promotes the tropylium rearrangement. Lower energies (e.g., 20 eV) may fail to fragment the benzylic bond efficiently.

  • Source Temperature: 230°C.

  • Scan Range:

    
     40–350.
    

Comparative Fragmentation Analysis

The Primary Pathway: Benzylic Cleavage & Tropylium Formation

The dominant feature in the mass spectrum of alkyl phenylacetates is the formation of the tropylium ion.

  • Standard EPA (

    
     164): 
    The molecular ion (
    
    
    
    ) undergoes benzylic cleavage, losing the alkoxycarbonyl radical (
    
    
    , 73 Da). The remaining benzyl cation (
    
    
    ) rearranges to the highly stable, seven-membered tropylium ion at
    
    
    91
    .
  • Fluorinated EPA (

    
     182): 
    The fluorine atom is strongly bonded to the ring (
    
    
    
    bond energy
    
    
    485 kJ/mol). It rarely cleaves during the initial ionization. Instead, the molecule loses the same alkoxycarbonyl radical (73 Da).
    • Result: Formation of the Fluorotropylium ion (

      
      ) at 
      
      
      
      109
      .
    • Diagnostic Value: The shift from 91 to 109 is the primary indicator of ring fluorination.

Secondary Pathway: McLafferty-Type Rearrangement

Ethyl esters possess


-hydrogens on the ethyl chain, allowing for a specific rearrangement (often termed a hydrogen transfer or "ester rearrangement") leading to the loss of neutral ethylene (

).
  • Mechanism: The carbonyl oxygen abstracts a hydrogen from the ethyl group, leading to the expulsion of ethylene (28 Da) and the formation of the phenylacetic acid radical cation.

  • Comparison:

    • Standard EPA:

      
       (Phenylacetic acid radical cation).
      
    • F-EPA:

      
       (Fluorophenylacetic acid radical cation).
      
The "Ortho Effect" (Isomer Differentiation)

This is the most critical section for high-level structural elucidation.

  • Meta/Para-F-EPA: Behave similarly to the standard model. The F-atom is distant from the side chain.

  • Ortho-F-EPA (2-Fluoro): The fluorine atom at the ortho position is sterically and electronically capable of interacting with the carbonyl carbon or the

    
    -hydrogens.
    
    • Observation: Enhanced abundance of the

      
       ion (acylium ion).
      
    • Mechanism:[3][4][5][6][7] The electronegative fluorine stabilizes the transition state for the loss of the ethoxy group (

      
      , 45 Da) via an inductive effect that destabilizes the ester bond more than in the para position.
      
    • Specific Fragment: Look for a diagnostic elimination of HF (20 Da) from the tropylium intermediate in ortho isomers, resulting in a secondary fragment at

      
       89  (C
      
      
      
      H
      
      
      ), which is significantly less abundant in para isomers.

Data Summary: Diagnostic Ions

The following table summarizes the key diagnostic ions. Use this for rapid peak assignment.

Fragment IdentityMechanismStandard EPA (

)
F-EPA (Mono) (

)
Relative Abundance (Est.)
Molecular Ion (

)
Parent164 182 Low (<10%)
Tropylium Ion Benzylic Cleavage (Loss of

)
91 109 Base Peak (100%)
Acid Radical Cation Loss of Ethylene (

)
136154Medium (20-40%)
Acylium Ion Loss of Ethoxy (

)
119137Medium (30-50%)
Phenyl Cation Loss of

from Tropylium
6583Low-Medium
Ortho-Diagnostic Loss of HF from F-TropyliumN/A89 Low (Specific to 2-F)

Visualizing the Fragmentation Pathways[2][5][7][8][9][10]

The following diagram illustrates the competing pathways for a generic Fluorinated Ethyl Phenylacetate.

FragmentationPathway M_Ion Molecular Ion (F-EPA) [C10H11FO2]+ m/z 182 Tropylium Fluorotropylium Ion [C7H6F]+ m/z 109 (Base Peak) M_Ion->Tropylium Benzylic Cleavage AcidCation Fluoro-Phenylacetic Acid Radical Cation [C8H7FO2]+ m/z 154 M_Ion->AcidCation H-Transfer (Rearrangement) Acylium Acylium Ion [C8H6FO]+ m/z 137 M_Ion->Acylium Alpha Cleavage PhenylCation Fluorophenyl Cation [C6H4F]+ m/z 95 Tropylium->PhenylCation - CH2 (Carbene) OrthoFrag Ortho-Specific Ion [C7H5]+ m/z 89 (Loss of HF) Tropylium->OrthoFrag - HF (Ortho Only) BenzylRadical Ethoxycarbonyl Radical .COOC2H5 (Neutral Loss 73) Ethylene Ethylene C2H4 (Neutral Loss 28) EthoxyRadical Ethoxy Radical .OC2H5 (Neutral Loss 45)

Caption: Figure 1. Competing fragmentation pathways for Fluorinated Ethyl Phenylacetates under 70 eV EI conditions.

Experimental Workflow Diagram

To ensure reproducibility, follow this logic flow for sample analysis.

Workflow cluster_prep Sample Prep cluster_gc GC Separation cluster_ms MS Detection Dilution Dilute in DCM (10-100 µg/mL) Vial Transfer to Silanized Vial Dilution->Vial Injection Splitless Inject 250°C Vial->Injection Column DB-5ms Column Thermal Gradient Injection->Column Ionization EI Source 70 eV Column->Ionization Analyzer Quadrupole/ToF Scan m/z 40-350 Ionization->Analyzer

Caption: Figure 2.[6] Optimized GC-MS workflow for analyzing volatile fluorinated esters.

References

  • NIST Mass Spectrometry Data Center. Acetic acid, fluoro-, ethyl ester Mass Spectrum.[8] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Jobson, P. et al. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers. MDPI, Molecules. (2024). Available at: [Link]

  • McLafferty, F. W. Interpretation of Mass Spectra.[7][9] University Science Books. (Classic text on rearrangement mechanisms).

  • Chemistry LibreTexts. Fragmentation Patterns - Esters and Aromatics. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 3,6-difluoro-2-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment that encompasses the entire lifecycle of a compound, including its final disposition. Proper waste management is not merely a regulatory hurdle—it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3,6-difluoro-2-methoxyphenylacetate, ensuring the safety of your personnel and compliance with environmental regulations.

The core principle underpinning the disposal of this compound is its chemical nature. This compound is a halogenated organic compound due to the presence of fluorine atoms. Halogenated organics require specific disposal pathways because their incineration can produce acidic gases (such as hydrogen fluoride) and other hazardous byproducts if not conducted in specialized facilities equipped with scrubbers.[1][2] Therefore, they must never be mixed with non-halogenated organic waste.[2][3]

Hazard Identification and Immediate Precautions

Before handling waste, it is imperative to understand the potential hazards. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its likely hazard profile from structurally similar fluorinated acetate compounds.

Hazard CategoryPotential Hazards and RationaleRecommended Precautions
Flammability Similar ethyl acetate compounds are flammable liquids and vapors.[4][5][6][7] Vapors may form explosive mixtures with air and can travel to an ignition source.Keep waste containers away from heat, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools and explosion-proof equipment when handling large quantities.
Health Hazards May cause skin and serious eye irritation.[5] Inhalation of vapors may lead to respiratory tract irritation, drowsiness, or dizziness.[4]Always handle in a well-ventilated area or a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
Environmental Hazards While specific data is limited, halogenated organic compounds can be persistent in the environment.[8] Discharge into the environment must be avoided.[4]Do not dispose of down the sink or in general waste.[1] All waste must be collected for approved hazardous waste disposal.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of generation to the final hand-off for disposal. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.

Step 1: Waste Identification and Segregation

This is the most critical step. As a fluorinated compound, this compound is classified as a halogenated organic waste .[2]

  • Action: Immediately upon generation, designate any waste containing this compound (e.g., residual amounts in containers, contaminated solvents, reaction byproducts) as "Halogenated Organic Waste."

  • Causality: This segregation is mandated to prevent dangerous reactions and to ensure the waste stream is directed to a high-temperature incinerator equipped to handle halogenated compounds.[2][9][10] Mixing with non-halogenated waste can contaminate a much larger volume of solvent, increasing disposal costs and risks.

Step 2: Select the Appropriate Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Action: Select a clean, dedicated container, preferably the original chemical container or a designated hazardous waste container provided by your institution's Environmental Health & Safety (EH&S) office.[11][12] The container must be made of a material compatible with the waste and have a secure, screw-top lid.[13]

  • Causality: The container must be in good condition to prevent leaks.[12][13] It must be kept closed except when adding waste to prevent the release of flammable or toxic vapors.[11][13] Leaving a funnel in the container is a common violation and safety hazard.[13]

Step 3: Proper Labeling

Clear and accurate labeling is a strict regulatory requirement and vital for the safety of all personnel who may handle the container.[13][14]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label from your EH&S department.[12][15] The label must include:

    • The words "Hazardous Waste".[13][15]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[3][13]

    • An accurate estimation of the percentages of all constituents if it is a mixed waste stream (e.g., with solvents like ethyl acetate or dichloromethane).[13][15]

    • The date of accumulation (the date the first waste was added).[11]

  • Causality: Accurate labeling ensures that EH&S personnel can safely handle and consolidate the waste for disposal and that the disposal facility has the necessary information for regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[16]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[11][13]

  • Action: Store the labeled, closed container in a designated Satellite Accumulation Area (SAA), which is typically within the laboratory where the waste is generated.[11][13] The SAA must be under the control of the laboratory personnel.[13] Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.[12]

  • Causality: Storing waste at the point of generation ensures it is managed by personnel who are knowledgeable about its hazards. Secondary containment minimizes the impact of a potential spill. Regulations strictly limit the volume of waste (typically up to 55 gallons) that can be stored in an SAA.[11]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through the proper channels.

  • Action: Once the container is 90% full, or approaching the regulatory time limit for storage (often 12 months for SAAs, provided volume limits are not exceeded), submit a chemical waste pickup request to your institution's EH&S office.[11][13]

  • Causality: EH&S coordinates with licensed hazardous waste disposal companies to transport and dispose of the material in accordance with EPA and state regulations.[9][17] Timely pickup prevents the laboratory from exceeding accumulation limits.[11][13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (e.g., reaction quench, leftover material) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Classify as HALOGENATED ORGANIC WASTE B->C Yes D NO: Classify as NON-HALOGENATED ORGANIC WASTE B->D No E Select Compatible, Labeled 'Halogenated Waste' Container C->E F Add Waste to Container E->F G Keep Container Securely Closed in a Secondary Containment Tray F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Container >90% Full or Nearing Time Limit? H->I J Submit Chemical Waste Pickup Request to EH&S I->J Yes K Continue Safe Accumulation I->K No K->I

Caption: Decision workflow for handling and disposing of laboratory chemical waste.

Waste Minimization and Best Practices

A core component of responsible chemical management is minimizing waste generation.[11]

  • Source Reduction: Order only the quantity of this compound required for your experiments.[11]

  • Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[11]

  • Avoid Contamination: Never pour unused chemical back into the original stock bottle. Prevent cross-contamination of waste streams by using dedicated funnels and equipment.

By adhering to these detailed procedures, you not only ensure the safe and compliant disposal of this compound but also contribute to a culture of safety and environmental responsibility within your organization.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • Best Practices for Managing Laboratory Waste . Republic Services. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . GFL Environmental. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. Available at: [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. Available at: [Link]

  • The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway . PubMed. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement . US EPA. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . US EPA. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. Available at: [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics . MDPI. Available at: [Link]

  • Safety data sheet - METHOXYPROPYLACETATE . BASF. Available at: [Link]

  • Safety Data Sheet - CR 87-124 . Dow. Available at: [Link]

  • Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli . PubMed. Available at: [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds . MDPI. Available at: [Link]

  • Mechanism for the synthesis of fluorinated phenylacetic acid . ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,6-difluoro-2-methoxyphenylacetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.